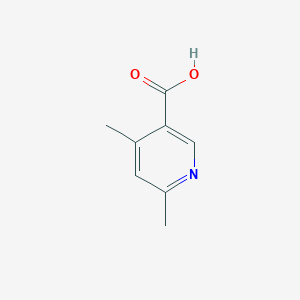

4,6-Dimethylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXREYUMWKSTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355784 | |

| Record name | 4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22047-86-5 | |

| Record name | 4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic aromatic compound with potential applications in pharmaceutical research and development. While less extensively studied than its parent compound, its structure suggests the possibility of modulated pharmacological activity, potentially offering an improved therapeutic profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, and its predicted biological activity based on the known mechanisms of nicotinic acid derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C₈H₉NO₂ | - |

| Molecular Weight | 151.16 g/mol | - |

| CAS Number | 22047-86-5 | [1] |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | Not available. Likely >200 °C. | Inferred |

| Boiling Point | Not available. | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO. | Inferred |

| pKa | ~4-5 (for the carboxylic acid group) | Inferred |

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for preparing substituted nicotinic acids. One common approach involves the construction of the pyridine ring followed by oxidation of a side chain. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Proposed Synthesis Route

This protocol is a generalized procedure based on common organic synthesis techniques for related compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,4-Dimethyl-5-ethylpyridine

This step involves the condensation of a suitable enamine with an α,β-unsaturated ketone or a related reaction to form the substituted pyridine ring.

-

Reagents: Propanal, ammonia, and a suitable ketone.

-

Procedure: A mixture of propanal and an aqueous solution of ammonia is heated under pressure. The resulting crude product is then reacted with a suitable ketone to yield 2,4-dimethyl-5-ethylpyridine. The product is purified by distillation.

Step 2: Oxidation to this compound

The ethyl group at the 5-position of the pyridine ring is oxidized to a carboxylic acid.

-

Reagents: 2,4-Dimethyl-5-ethylpyridine, nitric acid (or other oxidizing agents like potassium permanganate).

-

Procedure:

-

To a stirred solution of 2,4-dimethyl-5-ethylpyridine in a suitable solvent (e.g., water or a mixture of water and sulfuric acid), slowly add the oxidizing agent at a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

-

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to nicotinic acid, it is predicted to act as a ligand for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid and its derivatives initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

References

An In-depth Technical Guide to 4,6-Dimethylnicotinic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dimethylnicotinic acid, a pyridinecarboxylic acid derivative. The document details its chemical structure, physicochemical and spectroscopic properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds.

Chemical Structure and Identification

This compound, also known as 4,6-dimethylpyridine-3-carboxylic acid, is a heterocyclic compound. Its structure consists of a pyridine ring substituted with methyl groups at positions 4 and 6, and a carboxylic acid group at position 3.

Molecular Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4,6-Dimethylpyridine-3-carboxylic acid |

| CAS Number | 22047-86-5[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(N=C1)C(=O)O)C |

| InChI Key | FHNINJWBTRXELE-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Predicted |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | Expected to have some solubility due to the carboxylic acid group. |

| pKa | Not available | The carboxylic acid proton is expected to be acidic. |

| LogP | Not available | The methyl groups will increase lipophilicity compared to nicotinic acid. |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~8.8 | Singlet | 1H | H-2 (Pyridine ring) |

| ~7.2 | Singlet | 1H | H-5 (Pyridine ring) |

| ~2.6 | Singlet | 3H | CH₃ at C-6 |

| ~2.4 | Singlet | 3H | CH₃ at C-4 |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~158 | C-6 (Pyridine ring) |

| ~150 | C-4 (Pyridine ring) |

| ~148 | C-2 (Pyridine ring) |

| ~125 | C-3 (Pyridine ring) |

| ~122 | C-5 (Pyridine ring) |

| ~24 | CH₃ at C-6 |

| ~19 | CH₃ at C-4 |

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2980-2850 | C-H stretch | Methyl |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1585 | C=C stretch | Aromatic (Pyridine) |

| 1500-1400 | C=C stretch | Aromatic (Pyridine) |

| 1320-1210 | C-O stretch | Carboxylic acid |

| 950-910 | O-H bend | Carboxylic acid |

Mass Spectrometry (MS)

The predicted molecular ion peak [M]⁺ would be observed at m/z = 151.16. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the pyridine ring.

Synthesis Protocol

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of related nicotinic acid derivatives.

Reaction Scheme:

Oxidation of 3-carboxy-4,6-dimethylpyridine (or a suitable precursor). A more direct and likely feasible route would be the oxidation of 3-ethyl-4,6-dimethylpyridine.

Experimental Procedure (Proposed):

-

Starting Material: 3-Ethyl-4,6-dimethylpyridine.

-

Oxidation: The starting material is subjected to oxidation using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium. If using KMnO₄, the reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite if KMnO₄ was used).

-

The mixture is then filtered to remove any solid byproducts (e.g., manganese dioxide).

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Diagram of Proposed Synthesis Workflow:

Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are limited. However, its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests that it may exhibit similar biological activities. Nicotinic acid is a well-known lipid-lowering agent that primarily acts through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).

Potential Mechanism of Action via GPR109A

It is hypothesized that this compound could act as an agonist for the GPR109A receptor. The binding of nicotinic acid to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This inhibits lipolysis, leading to a decrease in the release of free fatty acids (FFAs) from adipose tissue. The reduced flux of FFAs to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, low-density lipoprotein (LDL).

Diagram of Potential GPR109A Signaling Pathway:

Potential Therapeutic Implications

Based on the known activities of nicotinic acid derivatives, this compound could potentially be investigated for:

-

Anti-inflammatory effects: Some nicotinic acid derivatives have shown anti-inflammatory properties.[2]

-

Antibacterial and Antifungal Activity: The pyridine-3-carboxylic acid scaffold is present in various compounds with antimicrobial activity.

-

Anticancer Properties: Certain nicotinic acid derivatives have been explored for their potential as anticancer agents.

The presence of methyl groups at the 4 and 6 positions may influence the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid. These substitutions could potentially modulate the binding affinity for GPR109A or other targets and affect its metabolic stability.

Conclusion

This compound is a derivative of nicotinic acid with potential for further investigation in medicinal chemistry and drug development. While experimental data on this specific compound is scarce, its structural features suggest a likelihood of biological activity, possibly through modulation of the GPR109A receptor. The provided predicted spectroscopic data and a proposed synthesis protocol offer a foundation for future research. Further experimental validation is necessary to fully elucidate the chemical and pharmacological profile of this compound.

References

An In-depth Technical Guide to 4,6-Dimethylnicotinic Acid

CAS Number: 22047-86-5

IUPAC Name: 4,6-dimethylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4,6-Dimethylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Its chemical structure features a pyridine ring with methyl groups at positions 4 and 6, and a carboxylic acid group at position 3. This substitution pattern is expected to influence its physicochemical properties and biological activity compared to the parent nicotinic acid.

| Property | Value | Source |

| CAS Number | 22047-86-5 | Chemical Abstracts Service |

| IUPAC Name | 4,6-dimethylpyridine-3-carboxylic acid | International Union of Pure and Applied Chemistry |

| Molecular Formula | C₈H₉NO₂ | Calculated |

| Molecular Weight | 151.16 g/mol | Calculated |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the oxidation of a corresponding substituted pyridine. While a detailed, optimized protocol for this specific compound is not widely published, a general procedure for the synthesis of a related analogue, 6-methylnicotinic acid, from 2-methyl-5-ethylpyridine provides a foundational methodology.[1][2]

General Experimental Workflow for Synthesis

The synthesis can be conceptualized as a two-step process: oxidation of the alkyl side chains of a precursor molecule followed by purification.

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from a related synthesis)

This protocol describes the oxidation of 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid and serves as a starting point for the synthesis of this compound.[1][2]

Materials:

-

2-methyl-5-ethylpyridine

-

Sulfuric acid (96%)

-

Ammonium vanadate

-

Nitric acid (65%)

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Reaction Setup: In a 1.5-liter flask, combine 225.0 g (2.26 mol) of 96% sulfuric acid and 0.5 g (4.3 mmol) of ammonium vanadate.

-

Addition of Starting Material: Cool the flask and add 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes.

-

Oxidation: Heat the stirred reaction mixture to 160°C. Add 600.0 g (6.2 mol) of 65% nitric acid dropwise over 5.5 hours, maintaining the temperature between 155°C and 160°C. Continuously distill off 445.0 g of nitric acid during the addition.

-

Esterification (optional, for purification/derivatization): After the oxidation is complete, the reaction mixture can be treated with an alcohol (e.g., ethanol) and heated to reflux to form the corresponding ester.

-

Isolation and Purification: The method for isolating the final product is not detailed in the available literature but would typically involve neutralization of the acidic reaction mixture to precipitate the carboxylic acid, followed by filtration, washing, and recrystallization.

| Reactant/Reagent | Quantity | Moles |

| 2-methyl-5-ethylpyridine | 92.7 g | 0.75 |

| Sulfuric acid (96%) | 225.0 g | 2.26 |

| Ammonium vanadate | 0.5 g | 0.0043 |

| Nitric acid (65%) | 600.0 g | 6.2 |

Potential Biological Activity and Signaling Pathways

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a signaling cascade that has implications for lipid metabolism and inflammation.[3]

Caption: Hypothesized GPR109A signaling pathway for this compound.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels involved in neurotransmission. While the interaction of this compound with nAChRs is speculative, this pathway represents another potential area of investigation.

References

- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4,6-dimethylnicotinic acid. Due to the limited availability of direct, published protocols for this specific molecule, this guide details a well-established two-step approach based on analogous and documented reactions. The chosen pathway involves the initial synthesis of the key intermediate, 4,6-dimethylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid.

This document presents detailed experimental methodologies, summarizes quantitative data in structured tables for clear comparison, and includes visualizations of the chemical pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a precursor to the nitrile) via a condensation reaction between acetylacetone and cyanoacetamide. This is a variation of the Guareschi-Thorpe condensation.

-

Step 2: Conversion to 4,6-Dimethylnicotinonitrile and subsequent Hydrolysis. This involves the conversion of the pyridone to an intermediate that can be hydrolyzed to the final product. A common method is conversion to the 2-chloro derivative followed by reductive dehalogenation and then hydrolysis of the nitrile. A more direct approach, though potentially lower yielding, is the hydrolysis of the pyridone intermediate. For the purpose of this guide, we will focus on the synthesis of the key nitrile intermediate and its subsequent hydrolysis.

The overall proposed reaction scheme is presented below.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This procedure is adapted from established methods for the synthesis of substituted 3-cyano-2-pyridones.[1]

Materials and Reagents:

-

Acetylacetone

-

Cyanoacetamide

-

Ethanol

-

Piperidine

-

Hydrochloric acid (for acidification)

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve cyanoacetamide (1.0 equivalent) and acetylacetone (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure.

-

Acidify the solution or the dissolved crude product with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Conversion to this compound

This is a multi-stage process involving the conversion of the pyridone to the nitrile, followed by hydrolysis.

Part A: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile [2]

Materials and Reagents:

-

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

Equipment:

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle with magnetic stirrer

-

Apparatus for working with hazardous reagents (fume hood)

Procedure:

-

In a fume hood, carefully add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-chloro-4,6-dimethylnicotinonitrile.

Part B: Reductive Dehalogenation to 4,6-Dimethylnicotinonitrile

Materials and Reagents:

-

2-Chloro-4,6-dimethylnicotinonitrile

-

Zinc powder

-

Acetic acid

-

Palladium on carbon (H₂/Pd) can also be used.

Procedure (using Zinc):

-

Dissolve the crude 2-chloro-4,6-dimethylnicotinonitrile in acetic acid.

-

Add zinc powder in portions with stirring. The reaction is exothermic.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter off the excess zinc and dilute the filtrate with water.

-

Neutralize with a base and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield 4,6-dimethylnicotinonitrile.

Part C: Hydrolysis to this compound

Materials and Reagents:

-

4,6-Dimethylnicotinonitrile

-

Concentrated sulfuric acid or sodium hydroxide solution

-

Water

Procedure (Acid Hydrolysis):

-

Add 4,6-dimethylnicotinonitrile to an excess of concentrated sulfuric acid (e.g., 70-80% aqueous solution).

-

Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or disappearance of the nitrile peak in IR spectroscopy).

-

Cool the reaction mixture and carefully pour it onto ice.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

-

Collect the solid this compound by filtration, wash with cold water, and dry.

Quantitative Data Summary

The following table summarizes expected yields for the key steps based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reported Yield (Analogous Reactions) | Reference |

| Step 1: Pyridone Synthesis | Acetylacetone, Cyanoacetamide | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | High | [1] |

| Step 2A: Chlorination | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 2-Chloro-4,6-dimethylnicotinonitrile | Good to High | [2] |

| Step 2B: Dehalogenation | 2-Chloro-4,6-dimethylnicotinonitrile | 4,6-Dimethylnicotinonitrile | Good | General |

| Step 2C: Nitrile Hydrolysis | 4,6-Dimethylnicotinonitrile | This compound | High | General |

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the logical flow of the experimental procedure.

References

4,6-Dimethylnicotinic Acid: A Technical Guide to Biological Activity and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile building block in medicinal chemistry. While direct studies on its intrinsic biological activity are limited, its utility as a key intermediate in the synthesis of diverse and potent therapeutic agents underscores its significance. This technical guide consolidates the available information on this compound, detailing its synthesis, and exploring its potential biological activities and applications as inferred from the classes of molecules it helps create. These include novel anti-tubercular agents, selective Nav1.8 inhibitors for pain management, and modulators of the nuclear receptor RORγt for inflammatory diseases. This document aims to provide a comprehensive resource for researchers looking to leverage the synthetic potential of this compound in drug discovery and development.

Chemical Properties and Synthesis

This compound is a derivative of nicotinic acid (Vitamin B3) with methyl groups at the 4 and 6 positions of the pyridine ring.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 5-bromo-4,6-dimethylnicotinonitrile.

Experimental Protocol: Hydrolysis of 5-bromo-4,6-dimethylnicotinonitrile

-

Materials: 5-bromo-4,6-dimethylnicotinonitrile, Potassium Hydroxide (KOH), Water, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

A mixture of 5-bromo-4,6-dimethylnicotinonitrile (10 g, 47.4 mmol) and potassium hydroxide (26.6 g, 474 mmol) in water (20 mL) is prepared.

-

The reaction mixture is stirred at approximately 110°C for 16 hours.

-

After cooling to ambient temperature, the mixture is neutralized by the addition of concentrated HCl.

-

The resulting solid precipitate, 5-bromo-4,6-dimethylnicotinic acid, is collected by filtration.

-

Further dehalogenation steps would be required to obtain this compound.

Another approach involves the synthesis of its derivatives, such as 2-chloro-4,6-dimethylnicotinic acid, which can then be further modified.

Experimental Protocol: Synthesis of 2-chloro-6-methylnicotinic acid (Illustrative for a related compound)

-

Materials: 2-Hydroxy-6-methyl-nicotinic acid, Phosphorus oxychloride (POCl₃), Ice, Aqueous ethanol.

-

Procedure:

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-bromo-4,6-dimethylnicotinic acid.

Biological Activity and Potential Applications (Inferred)

Direct data on the biological activity of this compound is scarce. However, its use as a key intermediate in the synthesis of several classes of biologically active molecules provides strong indications of its potential therapeutic relevance.

Anti-Tuberculosis Agents (Bedaquiline Analogues)

This compound is a precursor for the synthesis of analogues of Bedaquiline, a diarylquinoline anti-tuberculosis drug. Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis, a novel mechanism of action that is effective against multidrug-resistant strains.[2] The development of analogues aims to improve upon the parent drug's properties, such as reducing its high lipophilicity and mitigating risks of cardiac toxicity and phospholipidosis.[2][3]

| Compound Class | Target | Biological Activity | Potential Application |

| Bedaquiline Analogues | Mycobacterial ATP synthase | Inhibition of M. tuberculosis growth | Treatment of multidrug-resistant tuberculosis |

Selective Nav1.8 Inhibitors for Pain Management

This compound is utilized in the synthesis of selective inhibitors of the Nav1.8 sodium channel. The Nav1.8 channel is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons and is crucial for pain signaling.[4][5] Selective blockers of Nav1.8 are being investigated as a novel class of analgesics for chronic and neuropathic pain, with the potential for fewer side effects compared to non-selective sodium channel blockers.[4][5][6]

Signaling Pathway: Nav1.8 in Nociception

Caption: Role of Nav1.8 in pain signaling and its inhibition.

RORγt Modulators for Inflammatory Diseases

This compound serves as a building block for the synthesis of modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune and inflammatory diseases.[7] Small molecule inhibitors of RORγt can suppress the Th17 pathway and have shown potential in preclinical models of arthritis and other inflammatory conditions.[7]

Signaling Pathway: RORγt in Th17 Differentiation

Caption: RORγt-mediated Th17 cell differentiation pathway and its modulation.

Quantitative Data

| Compound/Analogue | Target/Assay | Activity (IC₅₀/MIC) | Reference Class |

| Bedaquiline (Parent Compound) | M. tuberculosis | MIC: 0.1 µM | Anti-Tuberculosis |

| BODIPY-labeled Bedaquiline C1 | M. tuberculosis | MIC: 1.8 µM | Bedaquiline Analogue |

| BODIPY-labeled Bedaquiline C2 | M. tuberculosis | MIC: 7.3 µM | Bedaquiline Analogue |

| S18-000003 | RORγt Reporter Assay | IC₅₀: 29 nM | RORγt Modulator |

| S18-000003 | Human Th17 Differentiation | IC₅₀: 13 nM | RORγt Modulator |

Note: The data presented is for compounds structurally related to or synthesized from nicotinic acid derivatives, not this compound itself.[8][9]

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery. While its own biological activity profile remains to be fully elucidated, its role in the synthesis of potent modulators of challenging drug targets such as mycobacterial ATP synthase, the Nav1.8 sodium channel, and the RORγt nuclear receptor is well-documented.

Future research should focus on:

-

Direct Biological Screening: Evaluating the intrinsic activity of this compound against a broad range of biological targets to uncover any primary pharmacological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring how the 4,6-dimethyl substitution pattern on the nicotinic acid scaffold influences activity and selectivity for various targets.

-

Development of Novel Derivatives: Utilizing this compound as a starting point for the design and synthesis of new chemical entities with improved pharmacological properties.

This technical guide provides a foundation for researchers to understand and exploit the synthetic utility of this compound in the development of next-generation therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 6. drpress.org [drpress.org]

- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 8. Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22693K [pubs.rsc.org]

- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dimethylnicotinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,6-Dimethylnicotinic acid, a methylated derivative of nicotinic acid (Vitamin B3). While the specific historical discovery of this compound is not prominently documented, its existence is rooted in the extensive research into nicotinic acid analogs for potential therapeutic applications. This document will cover its presumed synthesis, physicochemical properties, spectral characteristics, and potential biological significance, drawing upon data from closely related compounds where direct information is unavailable. The guide aims to serve as a foundational resource for researchers interested in the structure-activity relationships of nicotinic acid derivatives and the potential applications of this compound in drug discovery and development.

Introduction and Historical Context

The discovery and development of nicotinic acid (niacin) as a vital nutrient and a lipid-lowering agent in the mid-20th century spurred significant interest in the synthesis and evaluation of its derivatives. The primary goals were to improve efficacy, reduce side effects such as flushing, and explore novel therapeutic applications. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls within the broader exploration of substituted pyridine carboxylic acids. The presence of methyl groups at the 4 and 6 positions of the pyridine ring is expected to influence its electronic properties, lipophilicity, and metabolic stability compared to the parent nicotinic acid molecule. Research into related compounds, such as 6-methylnicotinic acid, was documented in patents as early as 1961, suggesting that the synthesis of dimethylated analogs like this compound was technically feasible and of scientific interest during this period of active research into nicotinic acid chemistry.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively published. However, based on its structure and data from the closely related 6-methylnicotinic acid, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 6-Methylnicotinic Acid (CAS: 3222-47-7)[1] | Nicotinic Acid (CAS: 59-67-6) |

| Molecular Formula | C₈H₉NO₂[2][3][4] | C₇H₇NO₂ | C₆H₅NO₂ |

| Molecular Weight | 151.16 g/mol [2][3] | 137.14 g/mol | 123.11 g/mol |

| CAS Number | 22047-86-5[2][3][4] | 3222-47-7 | 59-67-6 |

| IUPAC Name | 4,6-dimethylpyridine-3-carboxylic acid | 6-methylpyridine-3-carboxylic acid | pyridine-3-carboxylic acid |

| Melting Point | Not available | 208-211 °C | 236.6 °C |

| pKa | ~4-5 | ~4.8 | 4.85 |

| LogP | > 0.8 | 0.8 | 0.36 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | δ ~8.9 (s, 1H, H-2), ~7.0 (s, 1H, H-5), ~2.5 (s, 3H, 4-CH₃), ~2.4 (s, 3H, 6-CH₃), ~12-13 (br s, 1H, COOH) |

| ¹³C NMR | δ ~168 (C=O), ~160 (C-6), ~150 (C-4), ~148 (C-2), ~125 (C-3), ~120 (C-5), ~24 (6-CH₃), ~20 (4-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 151 (M⁺), 136 (M-CH₃)⁺, 106 (M-COOH)⁺, 91, 77 |

| Infrared (IR) | ν (cm⁻¹): 2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1570 (C=C and C=N stretch) |

Synthesis and Experimental Protocols

Proposed Synthesis Route: Oxidation of 2,4-Lutidine

A common method for the preparation of pyridine carboxylic acids is the oxidation of alkylpyridines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine (1 equivalent).

-

Oxidation: Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to the flask while maintaining the temperature with an ice bath.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and filter to remove any manganese dioxide formed (if using KMnO₄). Acidify the filtrate with a strong acid (e.g., HCl) to the isoelectric point of the product (~pH 3-4) to precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to yield the pure product.

Alternative Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a versatile method for preparing substituted pyridines from a β-ketoester, an aldehyde, and ammonia.[6][7][8][9][10] Subsequent hydrolysis and decarboxylation would yield the desired product.

-

Condensation: Mix ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol.

-

Cyclization: Heat the mixture to reflux for several hours to form the dihydropyridine intermediate.

-

Oxidation: Treat the reaction mixture with an oxidizing agent (e.g., nitric acid or air) to aromatize the dihydropyridine to the corresponding pyridine ester derivative.

-

Hydrolysis and Decarboxylation: Isolate the pyridine ester and subject it to basic or acidic hydrolysis to cleave the ester groups, followed by decarboxylation of the resulting dicarboxylic acid to yield this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, its structural similarity to nicotinic acid allows for informed hypotheses regarding its potential pharmacological effects.

Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[11] This receptor is expressed in adipocytes and immune cells.

The methyl groups in this compound could potentially modulate its interaction with GPR109A. The increased lipophilicity due to the methyl groups might enhance its ability to cross cell membranes, potentially altering its pharmacokinetic profile. Furthermore, the electronic effects of the methyl groups could influence the acidity of the carboxylic acid and its binding affinity to the receptor.

It is also plausible that this compound could serve as a substrate for the same metabolic pathways as nicotinic acid, leading to the formation of methylated metabolites.

Structure-Activity Relationships

The biological activity of nicotinic acid derivatives is highly dependent on their substitution pattern.[12][13] The addition of methyl groups can influence several key parameters:

-

Receptor Binding: The size and position of the methyl groups can affect how the molecule fits into the binding pocket of GPR109A, potentially altering its potency as an agonist or antagonist.

-

Metabolism: Methylation can block sites of metabolic oxidation, potentially increasing the half-life of the compound.

-

Physicochemical Properties: As noted, methylation increases lipophilicity, which can impact absorption, distribution, and the ability to cross the blood-brain barrier.

Future Directions

The lack of extensive research on this compound presents an opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and detailed synthesis protocol, along with comprehensive spectral and physical characterization.

-

In Vitro Pharmacological Profiling: Screening of this compound for its activity at the GPR109A receptor and other relevant targets.

-

In Vivo Studies: Evaluation of its pharmacokinetic profile and its effects on lipid metabolism and other physiological parameters in animal models.

-

Structure-Activity Relationship Studies: Synthesis and testing of a broader range of dimethylated and other alkylated nicotinic acid derivatives to build a comprehensive understanding of how substitution patterns influence biological activity.

Conclusion

This compound is a simple yet understudied derivative of nicotinic acid. Based on the chemistry of related compounds, its synthesis is feasible through established methods like the oxidation of alkylpyridines or the Hantzsch pyridine synthesis. While its specific biological activities remain to be elucidated, its structural similarity to nicotinic acid suggests it may interact with the GPR109A receptor and influence lipid metabolism. Further research into this and other methylated nicotinic acid analogs could provide valuable insights into the structure-activity relationships of this important class of molecules and potentially lead to the development of novel therapeutic agents.

References

- 1. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22047-86-5 | this compound - Moldb [moldb.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. scbt.com [scbt.com]

- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scribd.com [scribd.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

Spectroscopic data for 4,6-Dimethylnicotinic acid (¹H NMR, ¹³C NMR, IR, Mass Spec).

Spectroscopic Profile of 4,6-Dimethylnicotinic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to the absence of experimentally-derived spectra in publicly available databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, along with expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The information herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this compound. Furthermore, standardized experimental protocols for acquiring such spectra are detailed to ensure reproducibility and accuracy in a laboratory setting.

Predicted Spectroscopic Data

The structural analysis of this compound, a pyridine derivative with the molecular formula C₈H₉NO₂, can be approached using a combination of modern spectroscopic techniques. The following data has been generated using computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum provides insights into the electronic environment of each proton within the this compound molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-2 (Pyridine ring) |

| ~7.0 | s | 1H | H-5 (Pyridine ring) |

| ~2.6 | s | 3H | -CH₃ (at C-6) |

| ~2.5 | s | 3H | -CH₃ (at C-4) |

| ~12.0-13.0 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168 | -COOH |

| ~160 | C-6 |

| ~152 | C-4 |

| ~150 | C-2 |

| ~130 | C-3 |

| ~125 | C-5 |

| ~24 | -CH₃ (at C-6) |

| ~19 | -CH₃ (at C-4) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) (Expected) | Vibration | Functional Group |

| 3300-2500 | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2950-2850 | C-H stretch | Methyl |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1300-1000 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₈H₉NO₂) would be at an m/z of approximately 151.06.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, mass = 45) or a methyl group (-CH₃, mass = 15).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peak positions in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for ATR-IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

4,6-Dimethylnicotinic acid molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylnicotinic acid, also known as 4,6-dimethylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). As a substituted pyridine carboxylic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a summary of its core molecular properties and places it within the broader context of nicotinic acid research, particularly concerning its potential biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related structural analogs to provide a comprehensive overview.

Core Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 22047-86-5 | [1] |

| IUPAC Name | 4,6-Dimethylpyridine-3-carboxylic acid | |

| Alternate Names | 5-Carboxy-2,4-dimethylpyridine | [1] |

Experimental Protocols

Illustrative Synthesis of a Related Nicotinic Acid Derivative: Methyl 4-hydroxy-6-methylnicotinate[2]

This protocol describes the synthesis of methyl 4-hydroxy-6-methylnicotinate and is provided here as a reference for a potential synthetic strategy for related nicotinic acid derivatives.

Materials:

-

4-hydroxy-6-methylnicotinic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

A solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) is prepared in a mixture of dichloromethane and methanol.

-

To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 equivalents) are added at room temperature.

-

The reaction mixture is stirred under reflux conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is concentrated on a rotary evaporator.

-

The resulting residue is purified by silica gel column chromatography using a DCM/MeOH solvent system to yield the final product, methyl 4-hydroxy-6-methylnicotinate.

Note: This protocol is for a related compound and would require modification and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, as a derivative of nicotinic acid, its biological effects are likely to be mediated through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid is a known agonist for this receptor.

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of nicotinic acid in adipocytes.

Below is a diagram illustrating the canonical GPR109A signaling pathway.

References

4,6-Dimethylnicotinic Acid: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Quantitative data for 4,6-Dimethylnicotinic acid is limited. The following table summarizes the properties of related nicotinic acid derivatives to provide an estimation of its characteristics.

| Property | 6-Methylnicotinic acid | 4-Methylnicotinic acid | Nicotinic acid | 4,6-Dichloronicotinic acid |

| CAS Number | 3222-47-7 | 3222-50-2 | 59-67-6 | 73027-79-9 |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₆H₅NO₂ | C₆H₃Cl₂NO₂ |

| Molecular Weight | 137.14 g/mol | 137.14 g/mol [1] | 123.11 g/mol | 192.00 g/mol |

| Melting Point | 208-211 °C | 215-218 °C | 236.6 °C | Not Available |

| Boiling Point | Not Available | Not Available | Decomposes | Not Available |

| Solubility | Soluble in water | Soluble in water | Soluble in water and ethanol | Not Available |

Hazard Identification and Classification

Based on the hazard classifications of analogous compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | GHS Classification (Inferred) | Hazard Statements (Inferred) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[2][3] |

Signal Word: Warning

Hazard Pictograms (Inferred):

Handling and Storage

3.1. Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Keep away from heat, sparks, and open flames.[4]

3.2. Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Keep in a cool place.

-

Incompatible materials: Strong oxidizing agents, strong bases.[5]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be inferred from the preparation of similar nicotinic acid derivatives.

General Synthesis of Methylated Nicotinic Acids (Illustrative)

This protocol is a generalized representation and would require optimization for the synthesis of this compound.

-

Oxidation of a Lutidine Precursor:

-

A suitable lutidine (dimethylpyridine) precursor, such as 2,4-lutidine, is oxidized.

-

Common oxidizing agents include potassium permanganate or nitric acid.

-

Example Reaction: 2,4-Lutidine is refluxed with an aqueous solution of potassium permanganate. The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the crude nicotinic acid derivative.

-

-

Purification:

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or ethanol.

-

References

Commercial Availability and Technical Guide for 4,6-Dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4,6-Dimethylnicotinic acid (CAS No. 22047-86-5), also known as 4,6-Dimethylpyridine-3-carboxylic acid. Due to its specific substitution pattern, this compound is a specialty chemical. This guide consolidates available data on suppliers, outlines a plausible synthetic approach in the absence of a detailed published protocol, and discusses the general biological context of nicotinic acid derivatives.

Commercial Availability

This compound is available from a select number of chemical suppliers, primarily catering to research and development quantities. The table below summarizes the available data on suppliers, purity, and pricing. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Moldb | 98% | 100mg, 250mg, 1g, 5g, 10g | $66 (100mg), $96 (250mg), $260 (1g), $1269 (5g), $2465 (10g) |

| CookeChem | 98% | Inquire for details | Request for quotation |

| Santa Cruz Biotechnology | Inquire for details | Inquire for details | Inquire for details |

| Synchem | Inquire for details | Inquire for details | Inquire for details |

| 2A Biotech | 96%+ | Inquire for details | Inquire for details |

| CATO Reference Materials | Inquire for details | Inquire for details | Inquire for details |

| AstaTech, Inc. | Inquire for details | Inquire for details | Inquire for details |

| Ambeed | Inquire for details | Inquire for details | Inquire for details |

Note: The listed suppliers and their offerings are based on publicly available data and may not be exhaustive. Researchers are encouraged to contact the suppliers directly for the most current information.

Synthesis of this compound: A Proposed Experimental Approach

A generalized experimental workflow for the synthesis of a substituted nicotinic acid is outlined below. It is crucial to note that this is a representative protocol and would require optimization for the specific synthesis of this compound.

Representative Synthetic Workflow

A potential synthesis could involve the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by oxidation to form the pyridine ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,4-dihydropyridine-3-carboxylate (Hantzsch Reaction)

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

-

To this solution, add aqueous ammonia and stir at room temperature.

-

Slowly add crotonaldehyde to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation to Ethyl 4,6-dimethylnicotinate

-

Dissolve the dihydropyridine intermediate from Step 1 in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for instance, nitric acid or chromium trioxide, portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature or gentle heating until the oxidation is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 4,6-dimethylnicotinate.

-

Purify the product by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 4,6-dimethylnicotinate in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

Once the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.

-

Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Biological Context and Potential Applications

Specific biological signaling pathways involving this compound have not been detailed in the currently available scientific literature. The biological activities of nicotinic acid (Vitamin B3) and its derivatives are well-documented, primarily revolving around their roles as precursors to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate). These coenzymes are crucial for numerous metabolic redox reactions.

Pharmacologically, nicotinic acid is known to interact with the G-protein coupled receptor GPR109A, which mediates its effects on lipid metabolism, leading to a reduction in plasma triglycerides and an increase in HDL cholesterol. It is plausible that this compound, as a substituted nicotinic acid, could exhibit modulated activity at this or other receptors. However, without specific experimental data, its biological role remains speculative.

Researchers in drug discovery may find this compound to be a valuable building block for the synthesis of novel compounds. The methyl substitutions on the pyridine ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets compared to unsubstituted nicotinic acid.

The logical relationship for the potential biological investigation of this compound is depicted below.

Caption: Logical workflow for investigating this compound.

Conclusion

4,6-Dimethylnicotinic Acid: A Technical Review of Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on 4,6-Dimethylnicotinic acid and its closely related analogs. Due to a notable scarcity of direct research on this compound, this review synthesizes findings from studies on its precursors and isomers to infer its potential chemical and biological properties. The information is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation.

Synthesis of Nicotinic Acid Derivatives

A laboratory-scale synthesis for a related compound, 2,6-Dimethyl[D6]nicotinic acid, has been documented and is presented below. This process involves the deuteration of the methyl groups of 2,6-dimethylnicotinic acid through an H-D exchange reaction.

Experimental Protocol: Synthesis of 2,6-Dimethyl[D6]nicotinic Acid[1]

Materials:

-

2,6-Dimethylnicotinic acid

-

1% NaOD/D2O solution

Procedure:

-

2,6-Dimethylnicotinic acid is subjected to an H-D exchange reaction in a 1% NaOD/D2O solution upon heating.

-

The reaction is allowed to proceed for 8 hours.

-

Following the reaction, the deuterated product is isolated.

-

The final product, 2,6-Dimethyl[D6]nicotinic acid, is obtained with a reported yield of 71%.

Experimental Workflow: Synthesis of 2,6-Dimethyl[D6]nicotinic Acid

Caption: Workflow for the synthesis of 2,6-Dimethyl[D6]nicotinic acid.

Biological Activity and Mechanism of Action

Direct quantitative data on the biological activity of this compound is not available in the current body of scientific literature. However, the biological effects of nicotinic acid and its derivatives are well-documented. These compounds are known to exert their effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1]

Activation of GPR109A by nicotinic acid leads to a variety of downstream effects, most notably a significant alteration in plasma lipid and lipoprotein levels.[1] This has made nicotinic acid a therapeutic agent for dyslipidemia. The vasodilatory effect, or flushing, is another prominent biological response mediated by this receptor, which is caused by the release of prostaglandins.[2]

Given its structural similarity, it is hypothesized that this compound would also act as an agonist at the GPR109A receptor. The addition of two methyl groups to the pyridine ring would likely alter its potency, selectivity, and pharmacokinetic profile compared to nicotinic acid. Further research is necessary to quantify these effects.

Signaling Pathways

The primary signaling pathway for nicotinic acid involves the GPR109A receptor, which is coupled to a Gi protein.[2] Upon ligand binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Furthermore, activation of GPR109A can stimulate the phospholipase A2 (PLA2)/arachidonic acid (AA) pathway. This leads to the release of arachidonic acid, which is then converted into various prostaglandins, mediating the characteristic flushing response.[2] Studies have shown that GPR109A activation can synergistically enhance UTP- and bradykinin-mediated arachidonic acid release in a pertussis toxin-sensitive manner, indicating cross-talk at the receptor level.[2]

Hypothesized Signaling Pathway for this compound

Caption: Hypothesized signaling pathway of this compound.

Future Directions

The current body of research on this compound is limited. To fully understand its therapeutic potential, further investigation is required in the following areas:

-

Development of a robust and scalable synthesis protocol.

-

Quantitative assessment of its binding affinity and functional activity at the GPR109A receptor.

-

In vitro and in vivo studies to determine its effects on lipid metabolism and vasodilation.

-

Pharmacokinetic and toxicological profiling.

By addressing these research gaps, the scientific community can better evaluate the potential of this compound as a novel therapeutic agent.

References

Mechanism of Action of 4,6-Dimethylnicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of 4,6-dimethylnicotinic acid derivatives. While direct research on this specific subclass of nicotinic acid derivatives is limited, this document extrapolates from the well-established pharmacology of nicotinic acid and its other derivatives. The primary molecular target for these compounds is widely recognized as the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of this receptor initiates a cascade of intracellular events that culminate in various physiological responses, including anti-lipolytic, anti-inflammatory, and potential anti-cancer effects. This guide will delve into the core signaling pathways, present quantitative data from related compounds, detail relevant experimental protocols, and provide visual representations of these mechanisms.

Primary Mechanism of Action: GPR109A Agonism

Nicotinic acid and its derivatives, including presumably this compound derivatives, exert their primary effects through the activation of the GPR109A receptor.[1][2][3] GPR109A is a Gi/G0 protein-coupled receptor highly expressed in adipocytes and various immune cells such as macrophages.[1][4]

Signaling Pathway

The binding of a this compound derivative to GPR109A is hypothesized to initiate the following signaling cascade:

-

Receptor Activation: The ligand binds to the GPR109A receptor on the cell surface.

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

-

Dissociation: The Gi protein dissociates into its Gαi and Gβγ subunits.

-

Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream effector proteins.

Quantitative Data (Illustrative)

| Compound | Target | Assay Type | Value | Reference |

| Nicotinic Acid | GPR109A | Calcium Mobilization | EC50 = 52 nM | [5] |

| Compound 5a (1-nicotinoyl derivative) | GPR109A | Calcium Mobilization | EC50 = 45 nM | [5] |

| MK-6892 | GPR109A | Calcium Mobilization | EC50 = 74 nM | [5] |

| β-hydroxybutyrate | GPR109A | GPR109A Activation | EC50 ≈ 700 µM | [6] |

| Butyrate | GPR109A | GPR109A Activation | EC50 = 1.6 mM | [4] |

| 6-Aminonicotinic Acid Analogue (22) | GABA(A) Receptor | Binding Affinity | Ki = 0.044 µM | [7] |

| Compound 5c (Nicotinic acid-based) | VEGFR-2 | Inhibition | IC50 = 0.068 µM | [8] |

Note: This table is illustrative. The activity of this compound derivatives would need to be determined experimentally.

Key Biological Effects and Associated Mechanisms

Anti-lipolytic Effect

The primary therapeutic application of nicotinic acid is in the management of dyslipidemia. This effect is a direct consequence of GPR109A activation in adipocytes. The resulting decrease in cAMP and PKA activity leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. This reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2][3]

Anti-inflammatory Effects

GPR109A is also expressed on immune cells, and its activation has been shown to exert anti-inflammatory effects.[1] One proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway.[9] Activation of GPR109A can inhibit palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, leading to a reduction in the expression of pro-inflammatory cytokines like IFN-γ.[9]

Potential Anticancer Activity

Some derivatives of nicotinic acid have demonstrated potential as anticancer agents. For instance, certain novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8] Inhibition of VEGFR-2 can reduce tumor growth and induce apoptosis.[8] It is plausible that specifically designed this compound derivatives could also target such pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound derivatives.

GPR109A Receptor Activation Assay (Calcium Mobilization)

-

Objective: To determine the potency (EC50) of this compound derivatives in activating the GPR109A receptor.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives and a reference agonist (e.g., nicotinic acid).

-

Assay: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium mobilization. Add the compounds to the cells and record the fluorescence intensity over time.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitrite)

-

Objective: To assess the ability of this compound derivatives to inhibit the production of nitric oxide (a pro-inflammatory mediator) in macrophages.

-

Methodology:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) in the presence or absence of varying concentrations of the test compounds.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of nitric oxide) to form a colored azo compound.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Compare the nitrite levels in treated versus untreated cells to determine the inhibitory effect of the compounds.

-

VEGFR-2 Kinase Inhibition Assay

-

Objective: To determine if this compound derivatives can directly inhibit the kinase activity of VEGFR-2.

-

Methodology:

-

Assay Components: Use recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Reaction: Incubate the enzyme, substrate, ATP, and varying concentrations of the test compounds in a reaction buffer.

-

Detection: Use a detection method to quantify the phosphorylation of the substrate. This can be done using various technologies, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a fluorescence-based assay.

-

Data Analysis: Plot the kinase activity against the compound concentration and calculate the IC50 value.

-

Conclusion

While further research is needed to specifically elucidate the mechanism of action of this compound derivatives, the existing body of knowledge on nicotinic acid analogs strongly suggests that their primary target is the GPR109A receptor. Activation of this receptor leads to a reduction in intracellular cAMP, which in turn mediates anti-lipolytic and anti-inflammatory effects. Furthermore, the potential for these derivatives to interact with other targets, such as VEGFR-2, opens up avenues for their development as anticancer agents. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this promising class of compounds. Through systematic investigation of their interactions with these key signaling pathways, the full therapeutic potential of this compound derivatives can be realized.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]